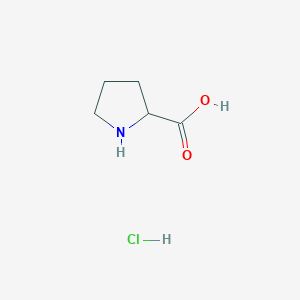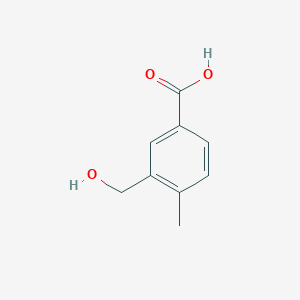![molecular formula C10H21NO2Si B3381700 4-[(Tert-butyldimethylsilyl)oxy]pyrrolidin-2-one CAS No. 262864-21-1](/img/structure/B3381700.png)
4-[(Tert-butyldimethylsilyl)oxy]pyrrolidin-2-one
Vue d'ensemble
Description
The compound “4-[(Tert-butyldimethylsilyl)oxy]pyrrolidin-2-one” likely belongs to the class of organosilicon compounds, which are often used in organic synthesis due to their ability to form stable and selectively removable protecting groups .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized by reacting the corresponding alcohol or phenol with a silyl chloride in the presence of a base .Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a pyrrolidin-2-one ring with a tert-butyldimethylsilyl ether group attached at the 4-position .Chemical Reactions Analysis
Organosilicon compounds like “this compound” are often used as protecting groups in organic synthesis. They can be added to sensitive functional groups to prevent them from reacting, and later removed under specific conditions .Physical And Chemical Properties Analysis
While specific physical and chemical properties for “this compound” are not available, similar organosilicon compounds are often liquids that are soluble in common organic solvents .Mécanisme D'action
Target of Action
Similar compounds such as 4-[(tert-butyldimethylsilyl)oxy]benzaldehyde and (tert-Butyldimethylsilyloxy)acetaldehyde have been used in synthetic glycobiology , suggesting that the compound may interact with biological macromolecules involved in carbohydrate metabolism.
Mode of Action
It’s worth noting that (tert-butyldimethylsilyloxy)acetaldehyde, a related compound, can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . This suggests that 4-[(Tert-butyldimethylsilyl)oxy]pyrrolidin-2-one might also interact with its targets in a similar manner, potentially leading to changes in the stereochemistry of the resulting compounds.
Biochemical Pathways
Given the potential role of this compound in synthetic glycobiology , it might be involved in the manipulation of carbohydrate metabolism pathways.
Result of Action
Based on the potential role of similar compounds in synthetic glycobiology , it can be hypothesized that the compound might lead to alterations in the structure of carbohydrates or carbohydrate-derived compounds.
Action Environment
It’s worth noting that (tert-butyldimethylsilyloxy)acetaldehyde, a related compound, reacts rapidly with moisture, water, and protic solvents , suggesting that the presence of these substances in the environment might influence the action of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-[(Tert-butyldimethylsilyl)oxy]pyrrolidin-2-one in lab experiments is its ability to form stable silyl ethers, which can be used in a variety of reactions. It is also relatively easy to synthesize and can be stored for long periods of time. A limitation of using this compound is that it is expensive and can be difficult to obtain.
Orientations Futures
There are a number of potential future directions for the use of 4-[(Tert-butyldimethylsilyl)oxy]pyrrolidin-2-one in organic synthesis. It could be used in the synthesis of more complex organic compounds, such as peptides and amino acids. It could also be used in the synthesis of pharmaceuticals and other bioactive compounds. In addition, it could be used in the synthesis of polymers and other materials. Finally, this compound could be used in the synthesis of new catalysts, which could enable the development of new reactions and the synthesis of new compounds.
Applications De Recherche Scientifique
4-[(Tert-butyldimethylsilyl)oxy]pyrrolidin-2-one has been widely used in the field of organic synthesis due to its ability to form stable silyl ethers. It has been used in a variety of reactions such as the Mitsunobu reaction, the Staudinger reaction, and the Heck reaction. It has also been used in the synthesis of a variety of organic compounds, such as amino acids, peptides, and carbohydrates. In addition, this compound has been used in the synthesis of pharmaceuticals, including antibiotics and antifungal agents.
Safety and Hazards
Propriétés
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxypyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2Si/c1-10(2,3)14(4,5)13-8-6-9(12)11-7-8/h8H,6-7H2,1-5H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVGOGJIDJYUNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(=O)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001196272 | |
| Record name | 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001196272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
262864-21-1 | |
| Record name | 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=262864-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001196272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(tert-butyldimethylsilyl)oxy]pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



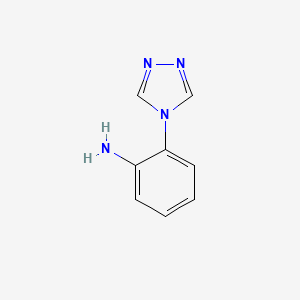

![1-[2-(1H-pyrazol-1-yl)phenyl]ethan-1-one](/img/structure/B3381630.png)
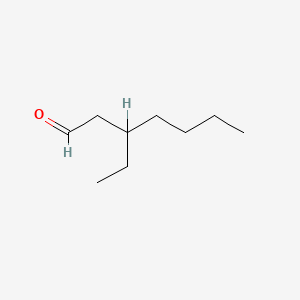
![(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B3381634.png)


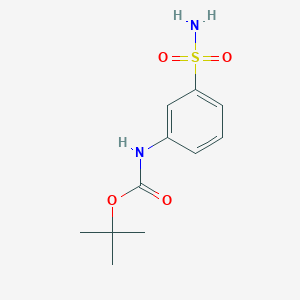
![. 6,7-Dihydro-4H-pyrano[4,3-D]thiazole-2-carboxylic acid, lithium](/img/structure/B3381671.png)
